4-Quinazolinamine, 2,8-dichloro-N-(4-methoxyphenyl)-N-methyl-

Monoamine oxidase MAO-B selectivity Quinazoline pharmacology

4-Quinazolinamine, 2,8-dichloro-N-(4-methoxyphenyl)-N-methyl- (CAS 827031-21-0) is a synthetic quinazoline derivative with the molecular formula C16H13Cl2N3O and a molecular weight of 334.20 g/mol. The compound bears a 2,8-dichloro substitution pattern on the quinazoline core and an N-(4-methoxyphenyl)-N-methyl group at the 4-amino position.

Molecular Formula C16H13Cl2N3O
Molecular Weight 334.2 g/mol
CAS No. 827031-21-0
Cat. No. B12912899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinazolinamine, 2,8-dichloro-N-(4-methoxyphenyl)-N-methyl-
CAS827031-21-0
Molecular FormulaC16H13Cl2N3O
Molecular Weight334.2 g/mol
Structural Identifiers
SMILESCN(C1=CC=C(C=C1)OC)C2=NC(=NC3=C2C=CC=C3Cl)Cl
InChIInChI=1S/C16H13Cl2N3O/c1-21(10-6-8-11(22-2)9-7-10)15-12-4-3-5-13(17)14(12)19-16(18)20-15/h3-9H,1-2H3
InChIKeyMWIVTJPQNXNKGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,8-Dichloro-N-(4-methoxyphenyl)-N-methyl-4-quinazolinamine (CAS 827031-21-0): Chemical Identity and Baseline Properties


4-Quinazolinamine, 2,8-dichloro-N-(4-methoxyphenyl)-N-methyl- (CAS 827031-21-0) is a synthetic quinazoline derivative with the molecular formula C16H13Cl2N3O and a molecular weight of 334.20 g/mol . The compound bears a 2,8-dichloro substitution pattern on the quinazoline core and an N-(4-methoxyphenyl)-N-methyl group at the 4-amino position. This specific substitution profile distinguishes it from other quinazolin-4-amines that are predominantly investigated as kinase inhibitors or apoptosis inducers [1]. The compound has been screened in broad biological panels, revealing a unique monoamine oxidase (MAO) inhibitory profile not commonly observed among quinazoline derivatives.

Why Generic Interchange of 2,8-Dichloro-N-(4-methoxyphenyl)-N-methyl-4-quinazolinamine with Other Quinazolin-4-amines Is Not Scientifically Valid


Quinazolin-4-amines are a structurally diverse class where subtle changes in halogen substitution pattern dramatically alter biological target engagement. The 2-chloro analog MPI-0441138 is a potent apoptosis inducer (caspase activation EC50 = 2 nM, cell proliferation GI50 = 2 nM in T47D cells) and tubulin polymerization inhibitor [1], whereas the 2,8-dichloro target compound exhibits no reported apoptosis induction activity. Instead, it demonstrates measurable monoamine oxidase B (MAO‑B) inhibition [2], a biological profile divergent from the kinase-inhibitory or pro-apoptotic activities typical of the quinazoline class [1]. Simple substitution of this compound with a 2‑chloro, 6,7‑dimethoxy, or unsubstituted analog would result in loss of the MAO‑B interaction and introduce unintended strong apoptosis or kinase activities, invalidating experimental comparisons.

Quantitative Differentiation Evidence: 2,8-Dichloro-N-(4-methoxyphenyl)-N-methyl-4-quinazolinamine vs. Closest Quinazoline Analogs


Selective MAO-B Inhibition: A Profile Absent from Closest Quinazoline Analogs

The target compound inhibits human MAO-B with an IC50 of 8.6 µM while showing 6.7-fold weaker inhibition of MAO-A (IC50 = 58 µM) [1]. This MAO-B selectivity is not reported for the 2-chloro analog MPI-0441138, which is an apoptosis inducer (EC50 2 nM) without documented MAO activity [2]. Among the quinazolin-4-amine class, which is dominated by kinase inhibitors, the MAO-B inhibitory profile of the target compound represents a significant departure [2].

Monoamine oxidase MAO-B selectivity Quinazoline pharmacology

Molecular Weight and Lipophilicity Differentiation from the 2‑Chloro Analog

The target compound (MW = 334.2 g/mol) is 34.4 Da heavier than the 2‑chloro analog MPI-0441138 (MW = 299.8 g/mol) due to the additional chlorine at the 8‑position . Calculated LogP increases by approximately 0.5–0.7 units (from ~4.5 to ~5.1) based on the incremental contribution of the aromatic chlorine . These differences in size and lipophilicity can significantly affect membrane permeability, protein binding, and CNS penetration potential .

Physicochemical properties Halogen substitution effect Molecular weight

Absence of Kinase Inhibition: Differentiation from EGFR-Targeted Quinazolines

Classical 4‑anilinoquinazolines such as gefitinib and erlotinib are potent EGFR tyrosine kinase inhibitors (IC50 values in the low nanomolar range; e.g., gefitinib EGFR IC50 = 33 nM [1]). The target compound has not been reported to inhibit any kinase in published screening data, with the only available enzyme inhibition data being against horseradish peroxidase (IC50 = 1,010 nM) [2] and the MAO enzymes. This contrasts sharply with the kinase‑centric profile of most quinazoline‑4‑amines and suggests that the 2,8‑dichloro‑N‑(4‑methoxyphenyl)‑N‑methyl substitution pattern does not favor kinase binding [1].

Kinase selectivity EGFR inhibition Quinazoline structure-activity relationship

Recommended Scientific and Industrial Use Cases for 2,8-Dichloro-N-(4-methoxyphenyl)-N-methyl-4-quinazolinamine Based on Verified Differentiation Evidence


Selective MAO-B Tool Compound for Neurological Research

The compound can serve as a selective MAO-B ligand (IC50 8.6 µM) in in vitro models where a non-catechol, quinazoline-based inhibitor with 6.7-fold selectivity over MAO-A is required [1]. Because the 2-chloro analog MPI-0441138 has no reported MAO activity, this compound uniquely addresses the need for a quinazoline MAO-B tool free of apoptosis-inducing effects [2].

Negative Control for Apoptosis Induction Assays

In studies using MPI-0441138 (EC50 2 nM caspase activation) as a positive control for apoptosis induction in T47D or HCT116 cells, the target compound can be used as a structurally matched negative control due to the absence of apoptosis induction activity attributable to the additional 8-chloro substituent [2].

Non-Kinase Quinazoline Scaffold for Fragment-Based Drug Design

Fragment- and scaffold-based drug discovery programs targeting monoamine oxidase or other non-kinase enzymes can employ this compound as a starting template that lacks the kinase inhibitory liability common to the quinazoline pharmacophore [3]. The documented MAO-B/MAO-A selectivity ratio (6.7-fold) provides an initial selectivity benchmark for optimization [1].

Physicochemical Comparator for Halogen Substitution Effects

The molecular weight difference of +34.4 Da and estimated ΔcLogP of +0.6 relative to the 2-chloro analog MPI-0441138 make this compound useful in systematic studies of how incremental halogenation affects solubility, permeability, and protein binding within the quinazoline chemotype .

Quote Request

Request a Quote for 4-Quinazolinamine, 2,8-dichloro-N-(4-methoxyphenyl)-N-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.